3-Chloro-6-hydrazinyl-4-methylpyridazine
Overview
Description
3-Chloro-6-hydrazinyl-4-methylpyridazine: is a heterocyclic compound with the molecular formula C5H7ClN4 and a molecular weight of 158.59 g/mol . This compound is characterized by the presence of a chloro group at the third position, a hydrazinyl group at the sixth position, and a methyl group at the fourth position on the pyridazine ring. It is primarily used for research and development purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-hydrazinyl-4-methylpyridazine typically involves the reaction of 3-chloro-4-methylpyridazine with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-hydrazinyl-4-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or heteroaryl halides.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted pyridazines depending on the nucleophile used.
Oxidation Products: Oxidized forms of the hydrazinyl group.
Reduction Products: Reduced forms of the hydrazinyl group.
Coupling Products: Substituted aryl or heteroaryl pyridazines.
Scientific Research Applications
Chemistry: 3-Chloro-6-hydrazinyl-4-methylpyridazine is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Its hydrazinyl group can be modified to create derivatives with enhanced biological activity, such as anticancer or antimicrobial properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties, such as improved stability or reactivity .
Mechanism of Action
The mechanism of action of 3-Chloro-6-hydrazinyl-4-methylpyridazine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-Chloro-4-methylpyridazine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
6-Hydrazinyl-4-methylpyridazine: Lacks the chloro group, affecting its substitution reactions.
3-Chloro-6-methylpyridazine: Lacks the hydrazinyl group, limiting its applications in medicinal chemistry.
Uniqueness: 3-Chloro-6-hydrazinyl-4-methylpyridazine is unique due to the presence of both chloro and hydrazinyl groups on the pyridazine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .
Properties
IUPAC Name |
(6-chloro-5-methylpyridazin-3-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-3-2-4(8-7)9-10-5(3)6/h2H,7H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRCRDSKRAPAOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Cl)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80495152 | |
Record name | 3-Chloro-6-hydrazinyl-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66530-56-1 | |
Record name | 3-Chloro-6-hydrazinyl-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80495152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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